2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate
Description
2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate (CAS: 561314-57-6) is a spirocyclic compound widely utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of small-molecule modulators targeting enzyme inhibition or receptor modulation . Its structure features a bicyclic system with a ketone at position 3 and a trifluoroacetate counterion, enhancing solubility for synthetic applications. The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under microwave irradiation, followed by purification using preparative HPLC . Suppliers such as Combi-Blocks and Antibody Science offer it at ≥95% purity, with prices ranging from $670/g (Shanghai Yuanye) to variable bulk rates .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c11-7-5-8(6-10-7)1-3-9-4-2-8;3-2(4,5)1(6)7/h9H,1-6H2,(H,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYETUFMCGYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Parameters:
Trifluoroacetate Salt Formation
Conversion to the trifluoroacetate salt occurs during final purification steps. After coupling the spirocyclic intermediate with a boronate ester (e.g., 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), the crude product is subjected to preparative HPLC using a gradient elution of acetonitrile and water. The trifluoroacetate counterion is introduced via the mobile phase, yielding 2,8-diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate as a white solid.
Purification Data:
| Parameter | Value |
|---|---|
| HPLC Column | C18 reverse-phase |
| Eluent | Acetonitrile/water (2:98 to 25:75) |
| Yield | 19% |
| Purity | >95% (by LC–MS) |
Alternative Routes: Protection-Deprotection Strategies
A two-step protection-deprotection sequence enhances functional group compatibility. For instance, treatment of 8-(3-chloro-5-(4-hydroxyphenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one with N-phenyltrifluoromethanesulfonimide in DMF installs a triflate group, enabling subsequent coupling with boronates. This method avoids side reactions at the hydroxyl group and improves overall yield (97% purity after precipitation).
Scalability and Process Optimization
Large-scale synthesis (10 mmol) employs toluene/ethanol/water (5:5:1 v/v) as the solvent system, with Pd(dppf)Cl₂·CH₂Cl₂ (1.5 mol%) and sodium carbonate (3 equiv.). Post-reaction workup involves filtration through Celite and solvent evaporation, followed by recrystallization from acetonitrile/diethyl ether to achieve >98% purity.
Analytical Characterization
Structural confirmation relies on tandem LC–MS and ¹H NMR spectroscopy. Key spectral data for 2,8-diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate include:
Challenges and Mitigation Strategies
Common issues such as low coupling efficiency (<20%) are addressed by:
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Medicinal Applications
-
Pharmacological Research :
- Inhibition of Ion Channels : Research indicates that derivatives of diazaspiro compounds can act as inhibitors of renal outer medullary potassium channels (ROMK), which are implicated in various kidney diseases. This suggests potential applications in treating conditions like hypertension and chronic kidney disease .
- Diuretic Activity : Some studies have suggested that compounds similar to 2,8-diazaspiro[4.5]decan-3-one may exhibit diuretic effects, making them candidates for further exploration in managing fluid retention and hypertension .
- Antitumor Activity :
-
Neuroprotective Effects :
- Emerging research suggests that this class of compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The precise mechanisms remain under investigation but may involve modulation of neurotransmitter systems .
Chemical Synthesis
The synthesis of 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions that introduce the trifluoroacetate group while maintaining the integrity of the spirocyclic structure. The synthetic routes often include:
- Formation of the spirocyclic framework.
- Introduction of functional groups via nucleophilic substitution.
- Final acetylation or esterification steps to yield the trifluoroacetate derivative.
Case Studies and Research Findings
-
Case Study on ROMK Inhibition :
A study published in a pharmacological journal demonstrated that specific diazaspiro compounds could effectively inhibit ROMK channels in vitro, leading to increased sodium excretion and reduced blood pressure in animal models. This research highlights the compound's potential as a diuretic agent . -
Anticancer Activity Investigation :
In another study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of diazaspiro derivatives. The results indicated significant growth inhibition in several cancer types, suggesting a need for further investigation into their mechanisms of action and potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific kinase targeted .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Core Structure | Substituents/Modifications |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonan-2-one TFA | 1566649-47-5 | Spiro[4.4]nonane | Trifluoroacetate salt |
| 2-Boc-2,8-diazaspiro[4.5]decane hemioxalate | 336191-17-4 | Spiro[4.5]decane | Boc-protected amine, oxalate salt |
| 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | 154495-67-7 | Spiro[4.5]decane | Methyl group at N8 |
| 2,7-Diazaspiro[4.5]decan-3-one | N/A | Spiro[4.5]decane | Alternative nitrogen positions (2,7) |
Key Differences :
- Ring Size: Analogues like 1,7-Diazaspiro[4.4]nonan-2-one (spiro[4.4] vs. spiro[4.5]) exhibit altered conformational flexibility, impacting binding affinity in drug design .
- Functional Groups : Boc protection (336191-17-4) enhances stability during synthesis, while methyl substitution (154495-67-7) may influence lipophilicity .
Insights :
- Lower yields (16–32%) for the target compound reflect challenges in spirocyclic intermediate isolation .
- Higher yields (68%) in benzoisothiazole derivatives are attributed to optimized boronate coupling .
Physicochemical Properties
Table 3: Physical and Analytical Data
Biological Activity
2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate is a compound of interest due to its unique structural properties and potential biological activities. This spirocyclic compound has been studied for its inhibitory effects on various biological targets, particularly in the context of inflammatory diseases and platelet aggregation.
- Molecular Formula : C₁₀H₁₅F₃N₂O₃
- CAS Number : 561314-57-6
- MDL Number : MFCD16039369
- Hazard Classification : Irritant
Biological Activity Overview
The biological activities of 2,8-Diazaspiro[4.5]decan-3-one derivatives have been explored primarily in terms of their role as inhibitors for specific kinases and their effects on inflammatory processes.
Key Findings from Research Studies
-
Inhibition of TYK2/JAK1 Kinases :
- A study identified several derivatives of 2,8-diazaspiro[4.5]decan-1-one as selective inhibitors of TYK2 and JAK1 kinases. One notable derivative demonstrated an IC50 value of 6 nM against TYK2 and 37 nM against JAK1, showcasing significant selectivity for JAK2 over other kinases . This compound also exhibited anti-inflammatory effects in models of ulcerative colitis.
-
GPIIb-IIIa Antagonism :
- Research focused on developing orally active GPIIb-IIIa antagonists using the diazaspiro framework revealed that certain analogs inhibited platelet aggregation effectively. One compound showed an IC50 value of 53 nM in platelet-rich plasma assays, indicating its potential as a therapeutic agent for arterial occlusive disorders .
-
Pharmacokinetic Properties :
- Selected compounds based on the diazaspiro scaffold exhibited favorable pharmacokinetic profiles across various species. For instance, one derivative had a bioavailability of 73% in dogs and a half-life suitable for once or twice daily administration . Such properties suggest that these compounds could be viable candidates for further development in clinical settings.
Case Study 1: Anti-inflammatory Efficacy
A specific derivative of the diazaspiro compound was tested in a model of acute ulcerative colitis and demonstrated superior anti-inflammatory efficacy compared to existing treatments like tofacitinib. The mechanism involved modulation of gene expression related to inflammatory pathways and regulation of T-cell subsets (Th1, Th2, Th17) involved in immune responses .
Case Study 2: Platelet Aggregation Inhibition
In a comparative study involving various analogs derived from the diazaspiro framework, one compound was highlighted for its ability to significantly prolong bleeding time in mouse models while demonstrating specificity towards the αIIbβ3 integrin receptor. This finding underscores its potential utility in preventing thrombotic events .
Data Summary
| Compound | Target Kinase | IC50 (nM) | Selectivity | Pharmacokinetics |
|---|---|---|---|---|
| Compound 48 | TYK2 | 6 | High selectivity for JAK2 | Excellent stability |
| Compound CT50728 | GPIIb-IIIa | 53 | Specific to αIIbβ3 | F% = 73 (dog) |
| Compound CT51464 | GPIIb-IIIa | 110 | Moderate selectivity | Half-life = 14.2 h (Cyno) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,8-diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate, and how is its purity validated?
- Methodology : The compound is typically synthesized via spirocyclization of precursor amines or ketones, followed by trifluoroacetic acid (TFA) salt formation. For example, intermediates like tert-butyl 2,8-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4) are deprotected using TFA to yield the trifluoroacetate salt . Purity validation involves HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (LRMS/HRMS) to confirm molecular weight (e.g., C₈H₁₅ClN₂O, MW = 190.67) .
Q. How is the structural conformation of the spirocyclic core confirmed experimentally?
- Methodology : X-ray crystallography or NMR spectroscopy (¹H/¹³C, COSY, HSQC) is used. For instance, 2,7-diazaspiro[4.5]decan-3-one derivatives show characteristic sp³ hybridized carbons at δ 35–45 ppm in ¹³C NMR, with coupling constants in ¹H NMR confirming chair-like cyclohexane conformations .
Q. What are the key solubility and stability considerations for this compound in aqueous buffers?
- Methodology : The trifluoroacetate salt enhances solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH (2–9) and temperatures (4°C–25°C) show degradation <5% over 72 hours when stored desiccated at −20°C .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce byproducts like 8-methyl or 2-ethyl derivatives?
- Methodology : Kinetic control via low-temperature (−10°C) cyclization minimizes alkylation side reactions. For example, substituting bulky tert-butoxycarbonyl (Boc) groups at position 2 reduces unintended N-alkylation, as seen in tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 150543-61-6) .
Q. What analytical discrepancies arise when characterizing enantiomeric purity, and how are they resolved?
- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, but trifluoroacetate counterions may cause peak broadening. Alternative ion-pairing agents (e.g., heptafluorobutyric acid) improve resolution. HRMS data (e.g., [M+H]⁺ = 325.1839) confirm stereochemical integrity .
Q. How does the compound’s hygroscopicity impact formulation for in vivo studies?
- Methodology : Lyophilization with cryoprotectants (e.g., trehalose) mitigates hygroscopicity. Dynamic vapor sorption (DVS) analysis shows water uptake <1% at 25°C/60% RH, ensuring stability in solid formulations .
Data Contradictions and Validation
Q. Discrepancies in reported melting points (68–70°C vs. 383.2°C): How should researchers validate thermal properties?
- Analysis : Lower melting points (68–70°C) correspond to free bases, while higher values (383.2°C) reflect hydrochloride salts. Differential scanning calorimetry (DSC) under nitrogen (10°C/min) clarifies phase transitions .
Q. Conflicting purity claims (95% vs. 98%): What protocols ensure batch consistency?
- Validation : Orthogonal methods (HPLC, NMR, elemental analysis) are required. For example, 95% purity by HPLC may still show 98% via ¹H NMR if non-UV-active impurities (e.g., salts) are present .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
